alpha-Cyano-2-thiopheneacrylic acid ethyl ester
Description
Alpha-Cyano-2-thiopheneacrylic acid ethyl ester (AC-TPAE) is an organic compound with a unique chemical structure that has been studied for its potential for use in a wide range of applications. It is a member of the 2-thiopheneacrylic acid ester family, which is a class of small molecules that have been used in the synthesis of various materials. The chemical structure of AC-TPAE consists of a four-ring core structure with a cyano group, two thiophene rings, and an ethyl ester group. AC-TPAE has a number of interesting properties, including its ability to act as an electron acceptor and its ability to form stable complexes with other molecules. As a result, AC-TPAE has been studied for its potential applications in a variety of areas, including in vivo and in vitro research, as well as for its potential as a therapeutic agent.
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-3-(2-thienyl)acrylate is used in organic synthesis, particularly in carbon-carbon bond formation. It is involved in Knoevenagel condensation reactions, which are crucial for synthesizing various aryl/alkyl acrylate compounds . These reactions are fundamental in creating complex organic molecules that serve as building blocks for pharmaceuticals and other fine chemicals.
Material Science
This compound plays a significant role in material science due to its thiophene moiety. Thiophene derivatives are known for their application in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The ethyl 2-cyano-3-(2-thienyl)acrylate can be a precursor for materials with desirable electronic properties.
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives exhibit a wide range of pharmacological properties. They are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . Ethyl 2-cyano-3-(2-thienyl)acrylate could be a key intermediate in synthesizing drugs that harness these properties.
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial applications . Ethyl 2-cyano-3-(2-thienyl)acrylate could contribute to the development of new corrosion-resistant materials or coatings, enhancing the longevity of metal structures and components.
Photovoltaic Devices
The thiophene ring system is integral to the advancement of photovoltaic devices. Compounds containing thiophene units are explored for their ability to absorb light and convert it into electrical energy efficiently . Ethyl 2-cyano-3-(2-thienyl)acrylate may be used to create novel organic photovoltaic materials.
Polymer Chemistry
Ethyl 2-cyano-3-(2-thienyl)acrylate can be a monomer for polymerization reactions, leading to polymers with specific properties such as conductivity or biocompatibility. These polymers have potential applications in biomedicine, electronics, and as smart materials .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-thiophen-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULXBTAXOUSEDI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CS1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253683 | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62309-97-1, 31330-51-5 | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62309-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacrylic acid, alpha-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031330515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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